1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea
Description
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O5/c1-16(2)14-28-19-9-8-18(12-21(19)33-15-25(3,4)23(28)29)27-24(30)26-13-17-7-10-20(31-5)22(11-17)32-6/h7-12,16H,13-15H2,1-6H3,(H2,26,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQHGBQZAIVIIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A dimethoxybenzyl group.
- A tetrahydrobenzo[b][1,4]oxazepin moiety.
- An isobutyl substituent.
This structure is significant as it may influence the compound's interaction with biological targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Compounds with similar backbones have been studied for their ability to inhibit cholinesterases, which are critical in neurotransmission. For example, some derivatives showed IC50 values comparable to established inhibitors like physostigmine . This suggests that this compound could also possess inhibitory effects on cholinesterases.
Anticancer Potential
The anticancer activity of related compounds has been explored extensively. Some studies show that structurally similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation . While direct studies on this specific urea derivative are lacking, its structural analogs provide a promising avenue for further research.
Case Studies and Research Findings
Several studies have investigated the biological activities of urea derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated antibacterial activity with MIC values between 31.25 µg/mL and 62.5 µg/mL against E. coli and S. aureus. |
| Study B | Found significant inhibition of butyrylcholinesterase with an IC50 of 46.42 µM for similar urea compounds. |
| Study C | Reported cytotoxic effects in cancer cell lines for derivatives with similar structures. |
Scientific Research Applications
The compound 1-(3,4-Dimethoxybenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea is of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry. This article will explore its applications, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Properties and Structure
The compound is characterized by a complex structure that combines elements of both urea and oxazepin derivatives. Its molecular formula is , with a molecular weight of approximately 426.5 g/mol. The presence of the dimethoxybenzyl group and the tetrahydrobenzo[b][1,4]oxazepin moiety suggests potential biological activities that merit investigation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound may exhibit anticancer properties. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These findings suggest that derivatives of this compound could be explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Cholinesterase Inhibition
Compounds that share structural similarities with this urea derivative have demonstrated cholinesterase inhibitory activity. For example, related compounds have shown selective inhibition against butyrylcholinesterase and moderate inhibition against acetylcholinesterase. This property is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of similar compounds has been documented extensively. Research indicates that certain derivatives possess significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Screening
In a notable study on anticancer compounds, researchers screened a library of drugs against various cancer cell lines using multicellular spheroids as models. The study highlighted several promising candidates with structural similarities to this compound that exhibited significant cytotoxic effects .
Case Study 2: Cholinesterase Inhibition
Another study focused on synthesizing and characterizing related compounds for their cholinesterase inhibitory activities. The results indicated that certain modifications to the core structure could enhance selectivity and potency against cholinesterase enzymes .
Comparison with Similar Compounds
Compound 4h: 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Core Structure : Shares the benzo[b][1,4]oxazepin scaffold but incorporates a coumarin substituent (a fluorescent benzopyrone derivative) and a tetrazolyl group.
- Functional Differences :
- The coumarin moiety in 4h may confer fluorescence for imaging applications, unlike the urea group in the target compound.
- The tetrazolyl group in 4h is a bioisostere for carboxylic acids, enhancing solubility and metabolic stability compared to the urea linkage.
- Potential Implications: The coumarin-tetrazolyl combination in 4h could favor applications in photodynamic therapy or diagnostics, whereas the urea group in the target compound may optimize enzyme inhibition via hydrogen bonding .
Structural Analogues from
Compound 1l: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Imidazo[1,2-a]pyridine, a bicyclic system distinct from benzo[b][1,4]oxazepin.
- Functional Differences: Nitro and cyano groups: Electron-withdrawing substituents in 1l increase electrophilicity, contrasting with the electron-donating methoxy groups in the target compound. Ester groups: These may improve bioavailability but reduce hydrogen-bonding capacity compared to the urea group.
- Physical Properties :
- Melting point: 243–245°C (indicative of high crystallinity).
- Molecular weight: ~536.5 g/mol (calculated from formula), compared to an estimated ~480–500 g/mol for the target compound.
- Potential Implications: The imidazo[1,2-a]pyridine core in 1l may target kinases or ion channels, whereas the benzo[b][1,4]oxazepin system in the target compound could favor GPCR modulation .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility : The benzo[b][1,4]oxazepin scaffold allows diverse substitutions (e.g., coumarin in 4h, urea in the target compound), enabling tailored interactions with biological targets .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 1l) enhance reactivity but may reduce solubility, whereas electron-donating groups (e.g., methoxy in the target compound) improve solubility and metabolic stability .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?
The compound’s synthesis likely involves multi-step heterocyclic chemistry. A plausible route includes:
- Step 1 : Formation of the benzoxazepinone core via cyclization of an amino alcohol derivative with a ketone or ester under acidic conditions .
- Step 2 : Functionalization at the 8-position using Ullmann coupling or nucleophilic aromatic substitution to introduce the urea moiety .
- Step 3 : Alkylation of the benzylamine group with 3,4-dimethoxybenzyl chloride.
Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. How can structural characterization be performed to confirm the compound’s identity?
- Nuclear Magnetic Resonance (NMR) : Compare experimental - and -NMR shifts with computational predictions (e.g., ChemDraw or Gaussian). Key signals include aromatic protons (δ 6.8–7.4 ppm) and urea NH (δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and isotopic pattern matching theoretical values.
- Single-Crystal X-ray Diffraction : Resolve the 3D structure to confirm stereochemistry and hydrogen bonding in the urea group .
Q. What stability considerations are critical for storage and handling?
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Store at –20°C under inert gas (argon).
- Hydrolytic Sensitivity : Test stability in aqueous buffers (pH 1–10) via LC-MS. Urea groups are prone to hydrolysis under acidic/basic conditions; use anhydrous solvents for formulations .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved during structural analysis?
- Case Study : If NMR signals for the isobutyl group overlap with aromatic protons, use 2D techniques (COSY, HSQC) to assign correlations. For ambiguous NOE effects, conduct variable-temperature NMR to reduce signal broadening .
- Contradictory Mass Data : Cross-validate with high-resolution FT-ICR MS and isotopic labeling experiments to distinguish between fragmentation pathways and impurities .
Q. What experimental design strategies are recommended for optimizing reaction yields?
- Design of Experiments (DoE) : Use a central composite design to assess variables (temperature, catalyst loading, solvent polarity). For example, Bayesian optimization can identify ideal conditions for coupling reactions with minimal trial counts .
- Flow Chemistry : Implement continuous-flow systems to enhance mixing and heat transfer during cyclization steps, reducing side-product formation .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog Synthesis : Replace the isobutyl group with tert-butyl or cyclohexyl moieties to study steric effects on binding affinity.
- Pharmacophore Mapping : Perform molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding via urea) with target proteins. Validate with SPR or ITC binding assays .
Q. What analytical methods are suitable for detecting degradation pathways?
Q. How can crystallography data resolve polymorphism concerns?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Identify polymorph transitions by analyzing melting points and enthalpy changes. For metastable forms, use slurry conversion experiments with solvents of varying polarity .
Methodological Resources
- Spectral Data : Reference -NMR shifts from analogous benzo[b][1,4]oxazepin derivatives (δ 1.2–1.5 ppm for isobutyl CH) .
- Yield Optimization : Bayesian algorithms reduce trial counts by 40% compared to grid searches in reaction optimization .
- Crystallography : Crystallize the compound in ethyl acetate/hexane (3:1) to obtain monoclinic crystals (space group P2/c) for X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
